molecular formula C14H20N2O2 B14960184 4-(acetylamino)-N-(pentan-3-yl)benzamide

4-(acetylamino)-N-(pentan-3-yl)benzamide

Cat. No.: B14960184
M. Wt: 248.32 g/mol
InChI Key: WXPZBHJUMMGZJT-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-(pentan-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylamino group attached to the benzene ring and a pentan-3-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(pentan-3-yl)benzamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-aminobenzamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-(pentan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(acetylamino)-N-(pentan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(acetylamino)-N-(butan-2-yl)benzamide
  • 4-(acetylamino)-N-(hexan-4-yl)benzamide
  • 4-(acetylamino)-N-(propyl)benzamide

Uniqueness

4-(acetylamino)-N-(pentan-3-yl)benzamide is unique due to the specific positioning of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

4-acetamido-N-pentan-3-ylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-4-12(5-2)16-14(18)11-6-8-13(9-7-11)15-10(3)17/h6-9,12H,4-5H2,1-3H3,(H,15,17)(H,16,18)

InChI Key

WXPZBHJUMMGZJT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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